Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether involves multiple steps, including glycosylation reactions to form the trisaccharide core, followed by methylation and benzylation to protect the hydroxyl groups. The reaction conditions typically involve the use of Lewis acids as catalysts and anhydrous solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the methods employed in laboratories can be scaled up, involving automated glycosylation techniques and advanced purification methods like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether undergoes various chemical reactions, including:
Oxidation: Using reagents like to cleave the glycosidic bonds.
Reduction: Employing to reduce the carbonyl groups.
Substitution: Utilizing nucleophilic reagents to replace benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents like thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected trisaccharides , reduced glycosides , and substituted derivatives that can be further utilized in various biochemical assays .
Scientific Research Applications
Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether is extensively used in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: In the investigation of cell-surface interactions and glycan recognition processes.
Medicine: As a potential therapeutic agent in cancer research and immunotherapy.
Industry: In the development of carbohydrate-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether involves its interaction with specific glycan-binding proteins on cell surfaces. These interactions can modulate various cellular pathways, including signal transduction and immune responses . The compound’s unique structure allows it to bind selectively to lectins and other carbohydrate-recognizing molecules, influencing cellular behavior and therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- Lewis B Trisaccharide, Methyl Glycoside Tetrabenzylether
- Lewis X Trisaccharide, Methyl Glycoside Tetrabenzylether
- Sialyl Lewis A Trisaccharide, Methyl Glycoside Tetrabenzylether
Uniqueness
This compound is unique due to its specific glycosidic linkages and benzyl protection groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher stability and selectivity in binding to certain glycan-binding proteins, making it a valuable tool in glycoscience research .
Properties
Molecular Formula |
C49H61NO15 |
---|---|
Molecular Weight |
904.0 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2-methoxy-5-[(2R,3R,4S,5S,6R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-6-(phenylmethoxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C49H61NO15/c1-30-42(58-26-33-18-10-5-11-19-33)45(59-27-34-20-12-6-13-21-34)46(60-28-35-22-14-7-15-23-35)49(61-30)64-43-37(29-57-25-32-16-8-4-9-17-32)63-47(56-3)38(50-31(2)52)44(43)65-48-41(55)40(54)39(53)36(24-51)62-48/h4-23,30,36-49,51,53-55H,24-29H2,1-3H3,(H,50,52)/t30-,36-,37-,38-,39+,40+,41-,42+,43-,44-,45+,46-,47?,48+,49-/m1/s1 |
InChI Key |
PRRHDWGPDCOFAR-FRMHWQRLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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